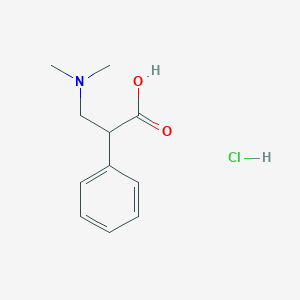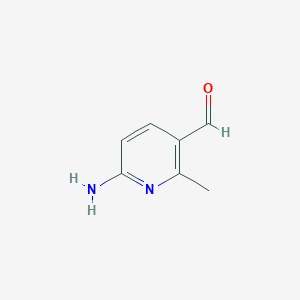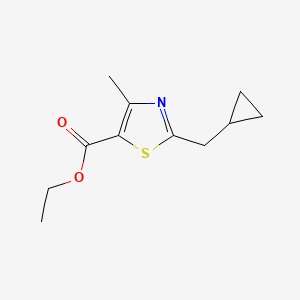
3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride
Overview
Description
“3-(Dimethylamino)propionic Acid Hydrochloride” is a useful reagent for the preparation of biologically active small molecules . It is commonly used as a building block in the synthesis of various organic compounds.
Molecular Structure Analysis
The empirical formula for “3-(Dimethylamino)propionic Acid Hydrochloride” is C5H11NO2·HCl, and its molecular weight is 153.61 .
Physical And Chemical Properties Analysis
“3-(Dimethylamino)propionic Acid Hydrochloride” is a solid at 20 degrees Celsius. It has a melting point of 186.0 to 192.0 °C. It is soluble in water .
Scientific Research Applications
Antioxidant Activities of Hydroxycinnamates
Hydroxycinnamates, a class of compounds related to phenylpropanoids, demonstrate significant antioxidant activity both in vitro and in vivo. They are found in various food groups and contribute to health promotion and disease risk reduction. Their antioxidant properties are attributed to their ability to scavenge various radicals and act as chain-breaking antioxidants (Shahidi & Chandrasekara, 2010).
Caffeic Acid Derivatives in Drug Development
Caffeic acid (CA) and its derivatives have shown a broad spectrum of biological activities, leading to their exploration in drug development. CA serves as a template for creating new chemical entities with potential therapeutic interest in diseases associated with oxidative stress. The synthesis of esters, amides, and hybrids with currently marketed drugs is a strategy for developing derivatives with therapeutic applications (Silva, Oliveira, & Borges, 2014).
Pharmacological Effects of Caffeic Acid in Alzheimer's Disease
Caffeic acid (CA) and its conjugated derivatives have demonstrated protective effects against toxicity induced by various agents and experimental models of Alzheimer's disease (AD). These effects include global antioxidant actions, specific anti-inflammatory mechanisms, and interactions with processes of β-amyloid formation, aggregation, and neurotoxicity, highlighting CA's potential as an anti-AD therapeutic agent (Habtemariam, 2017).
Protective Effects of Caffeic Acid and Derivatives
Caffeic acid and its derivatives, such as caffeic acid phenethyl ester and rosmarinic acid, exhibit antioxidant and other protective effects in various biological contexts. Their therapeutic potential spans from anti-inflammatory to anticancer effects, underlining the importance of structural effects on their antioxidant activity (Wang, Snooks, & Sang, 2020).
Safety And Hazards
properties
IUPAC Name |
3-(dimethylamino)-2-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-10(11(13)14)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADXIFWYJCAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
methanol](/img/structure/B1528199.png)



![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)

![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)


![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)
